molecular formula C6H6F6O B137392 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene CAS No. 150771-44-1

3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene

Cat. No.: B137392
CAS No.: 150771-44-1
M. Wt: 208.1 g/mol
InChI Key: VDCRSUUXCAHZSF-UHFFFAOYSA-N
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Description

3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene is a fluorinated organic compound. It is characterized by the presence of a hexafluoropropan-2-yl group attached to a prop-1-ene backbone. This compound is notable for its high chemical stability and unique reactivity due to the presence of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene typically involves the reaction of 1,1,1,3,3,3-hexafluoropropan-2-ol with an appropriate alkene under specific conditions. One common method is the reaction of 1,1,1,3,3,3-hexafluoropropan-2-ol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur, especially at the allylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties.

    Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: Another fluorinated compound used in various chemical applications.

Uniqueness

3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene is unique due to its specific structure, which combines the properties of an allyl group with a highly fluorinated moiety. This combination imparts distinct reactivity and stability, making it valuable in specialized applications.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-prop-2-enoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F6O/c1-2-3-13-4(5(7,8)9)6(10,11)12/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCRSUUXCAHZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00613735
Record name 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150771-44-1
Record name 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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